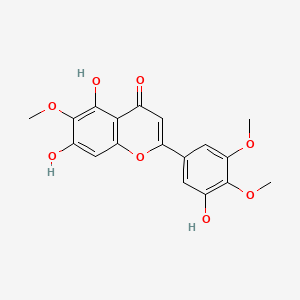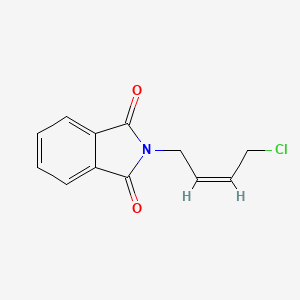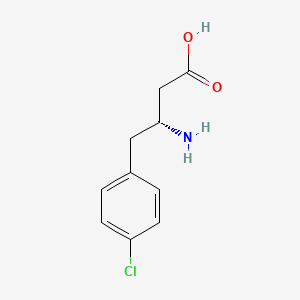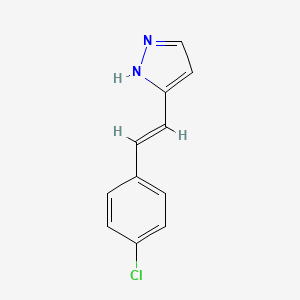
5-hydroxy-3-méthyl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is 1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) and the InChI key is OGYBCDIZEJNBIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a solid substance with a molecular weight of 126.11 . It is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Inhibiteur de la dihydroorotate déshydrogénase de Plasmodium falciparum
Le 5-hydroxy-3-méthyl-1H-pyrazole-4-carbaldéhyde et ses dérivés ont été évalués comme inhibiteurs de la dihydroorotate déshydrogénase de Plasmodium falciparum (Pf DHODH) . La Pf DHODH est une enzyme clé dans la voie de biosynthèse de novo des pyrimidines de Plasmodium falciparum, le parasite responsable de la forme la plus létale de paludisme humain . Par conséquent, ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antipaludiques .
Synthèse de dérivés de pyrazole
Le this compound peut être utilisé dans la synthèse de divers dérivés de pyrazole . Les pyrazoles sont des structures hétérocycliques à cinq chaînons comportant deux atomes d'azote voisins et servent d'élément central dans divers secteurs de l'industrie chimique, notamment la médecine et l'agriculture .
Agent bactériostatique
Le propyl-5-hydroxy-3-méthyl-1-phényl-1H-pyrazole-4-carbodithioate (HMPC), un dérivé du this compound, a été identifié comme un nouvel agent bactériostatique contre Staphylococcus aureus résistant à la méthicilline . Cela suggère que le this compound et ses dérivés pourraient être utilisés dans le développement de nouveaux agents antibactériens .
Intermédiaire de synthèse chimique
Le this compound peut être utilisé comme intermédiaire de synthèse chimique . Il peut être utilisé pour synthétiser d'autres composés organiques .
Colorant organique
Le this compound peut être utilisé comme colorant organique . Il a certaines applications dans l'industrie des colorants .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is the dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite .
Mode of Action
The compound interacts with its target, DHODH, by binding in the active site of the enzyme . This interaction likely inhibits the enzyme’s function, thereby disrupting the parasite’s ability to synthesize pyrimidines
Biochemical Pathways
The inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway . This disruption can have downstream effects on the parasite’s ability to synthesize DNA and RNA, which are crucial for its growth and replication .
Pharmacokinetics
In silico studies suggest that it may have promising binding properties
Result of Action
The inhibition of DHODH by 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can lead to a disruption in the parasite’s ability to synthesize DNA and RNA . This disruption can inhibit the growth and replication of the parasite, potentially leading to its death .
Action Environment
The action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other drugs or biological molecules, could potentially interact with the compound and alter its action .
Analyse Biochimique
Biochemical Properties
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group at the 5-position and the aldehyde group at the 4-position of the pyrazole ring are crucial for these interactions, as they can form hydrogen bonds and participate in nucleophilic attacks .
Cellular Effects
The effects of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can impact metabolic pathways by inhibiting or activating key enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. Furthermore, the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target molecules. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is relatively stable under inert atmosphere and low temperatures (2-8°C). Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies have indicated that high doses of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can lead to liver and kidney damage in animal models .
Metabolic Pathways
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and function. Additionally, 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s interaction with specific proteins can affect its subcellular distribution and activity .
Propriétés
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBCDIZEJNBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449079 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470704-73-5 | |
| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde contribute to the performance of the iridium(III) complex in OLED devices?
A1: 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde acts as an ancillary ligand in heteroleptic iridium (Ir) complexes, denoted as L3 in the study. [] These complexes, specifically Ir(ppy)2L3, function as phosphorescent emitters in OLEDs. [] The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, ultimately influencing the color of emitted light, the efficiency of energy transfer, and the overall device performance. While the study compares three similar ligands, Ir(ppy)2L1, incorporating 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, exhibited the highest photoluminescence quantum yield (ΦPL = 89%) and demonstrated promising current efficiencies in both vacuum-evaporated and solution-processed OLED devices. [] This highlights the impact of subtle structural variations within the ancillary ligand on the overall performance of the emitter.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)
![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
